molecular formula C9H12N2O5S B2890359 2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid CAS No. 852851-69-5

2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid

Cat. No.: B2890359
CAS No.: 852851-69-5
M. Wt: 260.26
InChI Key: NVXIIFMTKHSNJC-UHFFFAOYSA-N
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Description

The compound “2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid” is a chemical with the CAS Number: 852851-69-5 . It has a molecular weight of 260.27 . The IUPAC name for this compound is [1-(1,1-dioxidotetrahydro-3-thienyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid . It is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O5S/c12-8-3-6(4-9(13)14)10-11(8)7-1-2-17(15,16)5-7/h3,7,10H,1-2,4-5H2,(H,13,14) . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 260.27 . It is stored at room temperature and is available in powder form .

Scientific Research Applications

Germination Inhibitory Constituents

Compounds structurally similar to 2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid have been identified as germination inhibitory constituents from plants like Erigeron annuus. These compounds, including (5-Butyl-3-oxo-2,3-dihydrofuran-2-yl)-acetic acid, show significant inhibitory effects on the germination of lettuce seeds, indicating their potential in regulating plant growth and as natural herbicides (Oh et al., 2002).

Synthesis of Thiazole Derivatives

Acetic acid-mediated synthesis of novel 2,4,5-trisubstituted thiazole derivatives has been explored, utilizing reactions that could involve similar structural motifs. Such syntheses are significant in the development of pharmaceuticals and agrochemicals due to the biological relevance of thiazole derivatives (Saroha & Khurana, 2019).

Metal Ion Binding Sites

The addition of (Pyrazol-1-yl)acetyl and (Pyridin-2-yl)acetyl groups to peptides has been shown to afford ATCUN-like metal ion binding sites. These sites are crucial for studying the interaction between metal ions and biological molecules, potentially leading to therapeutic applications (Boa et al., 2005).

Synthesis of Imidazolyl Acetic Acid Derivatives

Imidazolyl acetic acid derivatives, including structures similar to the query compound, have been synthesized with anti-inflammatory and analgesic activities. These findings highlight the compound's potential in drug development for pain management and inflammation treatment (Khalifa & Abdelbaky, 2008).

Corrosion Inhibition

Pyrazoline derivatives, related to the query compound, have been studied for their potential in corrosion inhibition of mild steel in acidic conditions. This research is essential for developing more effective and environmentally friendly corrosion inhibitors for industrial applications (Lgaz et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H303, H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-[2-(1,1-dioxothiolan-3-yl)-3-oxo-1H-pyrazol-5-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5S/c12-8-3-6(4-9(13)14)10-11(8)7-1-2-17(15,16)5-7/h3,7,10H,1-2,4-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXIIFMTKHSNJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)C=C(N2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852851-69-5
Record name 2-[2-(1,1-dioxothiolan-3-yl)-3-oxo-1H-pyrazol-5-yl]acetic acid
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